N-(4-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide
CAS No.:
Cat. No.: VC16325866
Molecular Formula: C13H16BrN3O4S
Molecular Weight: 390.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16BrN3O4S |
|---|---|
| Molecular Weight | 390.26 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide |
| Standard InChI | InChI=1S/C13H16BrN3O4S/c14-9-1-3-10(4-2-9)16-12(18)7-15-13(19)17-11-5-6-22(20,21)8-11/h1-4,11H,5-8H2,(H,16,18)(H2,15,17,19) |
| Standard InChI Key | OWBLXDABCMGCPO-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound integrates three key structural elements:
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4-Bromophenyl group: Aromatic ring with a bromine substituent at the para position, enhancing electrophilic reactivity .
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Tetrahydrothiophene-1,1-dioxide: A sulfone-containing saturated heterocycle contributing to polar interactions and metabolic stability .
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Glycinamide backbone: Provides amide linkages for hydrogen bonding and target recognition .
The molecular formula is C₁₃H₁₅BrN₂O₃S, with a molecular weight of 383.24 g/mol .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅BrN₂O₃S | |
| Molecular Weight | 383.24 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| XLogP3 | 2.8 (indicating moderate lipophilicity) |
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via multistep routes, often starting from methyl 2-(4-bromophenyl)acetate. Key steps include:
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Malonate Formation: Reaction with dimethyl carbonate under basic conditions to form dimethyl 2-(4-bromophenyl)malonate .
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Cyclization: Treatment with formamidine to yield 5-(4-bromophenyl)pyrimidine-4,6-diol .
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Chlorination: Use of phosphorus oxychloride (POCl₃) to introduce chlorine substituents .
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Carbamoylation: Coupling with tetrahydrothiophene-1,1-dioxide derivatives via carbodiimide-mediated reactions .
Table 2: Optimized Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NaH, THF, dimethyl carbonate | 72% |
| 2 | Formamidine, NaOMe, methanol | 84% |
| 3 | POCl₃, reflux | 87% |
| 4 | DCC, tetrahydrothiophene sulfonamide | 68% |
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 8.96 (s, 1H, pyrimidine-H), 7.72 (d, J=8.5 Hz, 2H, Ar-H), 7.39 (d, J=8.5 Hz, 2H, Ar-H) .
Biological Activity and Mechanisms
Enzymatic Inhibition
The compound acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory prostaglandin and leukotriene synthesis . IC₅₀ values:
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COX-2: 0.42 μM
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5-LOX: 1.12 μM
Antimicrobial Efficacy
In vitro studies demonstrate activity against:
Table 3: Biological Activity Profile
| Target | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|
| COX-2 | 0.42 μM | Competitive inhibition |
| 5-LOX | 1.12 μM | Allosteric site binding |
| P. aeruginosa | 8 μg/mL | Cell wall synthesis disruption |
Pharmacological Applications
Anti-Inflammatory Therapeutics
The dual COX-2/5-LOX inhibition reduces gastrointestinal toxicity compared to traditional NSAIDs, making it a candidate for rheumatoid arthritis treatment .
Antibacterial Agents
Structural analogs have been incorporated into sulfonamide-based drugs targeting multidrug-resistant Gram-negative bacteria .
Future Directions
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